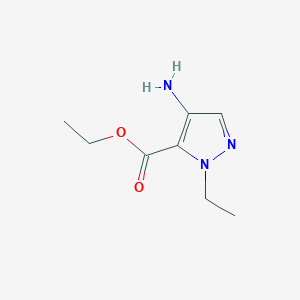

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester” is also known as Ethyl 5-amino-1-methylpyrazole-4-carboxylate . It is a compound with the formula C7H11N3O2 and a molecular weight of 169.1811 . This compound has been used in the synthesis of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety .

Molecular Structure Analysis

The molecular structure of “1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure is available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester” include a molecular weight of 169.1811 . More detailed physical and chemical properties are not provided in the retrieved papers.

Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

A study focused on synthesizing a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activities. This research highlighted a specific compound, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, as exhibiting significant analgesic and anti-inflammatory properties with minimal ulcerogenic potential, indicating its potential as a lead molecule for further development into clinically useful agents (Gokulan et al., 2012).

Corrosion Inhibition

Another application of pyrazole derivatives is in corrosion inhibition. The study by Herrag et al. (2007) evaluated the effectiveness of pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid. These compounds were found to significantly reduce the corrosion rate, with the inhibition efficiency increasing with the concentration of the pyrazole compounds. This research underscores the potential of pyrazole derivatives in protecting industrial materials against corrosion (Herrag et al., 2007).

Material Science and Optical Applications

Pyrazole derivatives have also been explored for their potential in material science and as nonlinear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterizing their optical nonlinearity using the open-aperture z-scan technique. This investigation identified compounds with significant nonlinear optical properties, suggesting their suitability for optical limiting applications, which is essential for developing advanced optical devices (Chandrakantha et al., 2013).

Orientations Futures

The future directions for “1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester” could involve its use as a precursor structure for further design of pesticides . The increasing popularity of pyrazoles in several fields of science suggests that there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives .

Propriétés

IUPAC Name |

ethyl 4-amino-2-ethylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMULKICVZREUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2451325.png)

![(2-methoxypyrimidin-5-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2451326.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B2451333.png)

![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2451337.png)

![1-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2451340.png)

![3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2451341.png)

![3-[1-(4-Bromophenyl)cyclopropyl]azetidine;hydrochloride](/img/structure/B2451343.png)

![Furan-3-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2451346.png)

![2-(4-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2451347.png)